Boc-2-cyano-D-phenylalanine

Catalog No.
S760162
CAS No.
261380-28-3
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-cyano-D-phenylalanine

CAS Number

261380-28-3

Product Name

Boc-2-cyano-D-phenylalanine

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

AJHPGXZOIAYYDW-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O
  • Peptides and peptidomimetics: These are chains of amino acids, similar to proteins but often shorter and with unique properties. Boc-2-cyano-D-phenylalanine can be incorporated into these structures to explore their potential as enzyme inhibitors, new materials, or drug candidates [].
  • Protein modifications: Researchers can attach Boc-2-cyano-D-phenylalanine to existing proteins to study their function or add new functionalities. This technique is valuable in understanding protein-protein interactions and developing targeted therapies [].

Key features of Boc-2-cyano-D-phenylalanine for research:

  • D-configuration: Unlike the naturally occurring L-amino acids, Boc-2-cyano-D-phenylalanine has a D-configuration. This alters its interaction with other molecules, making it a valuable tool for studying biological processes and designing new drugs [].
  • Cyano group: The cyano group (CN) present in the molecule provides a unique chemical functionality that can be exploited in various synthetic reactions. This allows researchers to create diverse and complex molecules with specific properties [].
  • Boc protecting group: The Boc group (tert-butyloxycarbonyl) helps protect the amino group of the molecule during peptide synthesis. This ensures the desired chemical reactions occur at the correct site, leading to the formation of the targeted molecule with high efficiency [].

Boc-2-cyano-D-phenylalanine has the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of 290.32 g/mol. Its structure includes a cyano group (-C≡N) attached to the aromatic phenyl ring, which enhances its reactivity and potential applications in pharmaceutical chemistry . The Boc group serves as a protective mechanism for the amino group, allowing for selective reactions without interfering with the amino functionality.

Boc-D(CN)Phe itself does not have a known biological mechanism of action. Its primary function is as a building block for the construction of peptides containing D-phenylalanine. These D-peptides may then have specific biological effects depending on their sequence and structure [].

Please Note:

  • The information provided is based on the current scientific understanding of Boc-D(CN)Phe and may be subject to change as new research emerges.
  • Due to the limited publicly available data on this specific compound, some sections rely on general inferences based on its structure and functional group.
Typical of amino acids, including:

  • Deprotection: The Boc group can be removed using mild acidic conditions, revealing the free amino group for further reactions.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Coupling Reactions: It can be used in peptide synthesis through coupling with other amino acids, facilitated by activating agents such as carbodiimides.

The synthesis of Boc-2-cyano-D-phenylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl anhydride.
  • Cyanation: The protected amino acid is then subjected to cyanation at the 2-position using appropriate reagents such as sodium cyanide or other cyanating agents.
  • Purification: The final product is purified through techniques like chromatography to achieve the desired purity level .

Boc-2-cyano-D-phenylalanine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Peptide Synthesis: Its ability to form stable bonds with other amino acids makes it valuable in peptide synthesis.
  • Research: Used in biochemical studies to explore enzyme interactions and metabolic pathways.

Interaction studies involving Boc-2-cyano-D-phenylalanine focus on its behavior in biochemical systems. Research may include:

  • Enzyme Kinetics: Investigating how this compound interacts with specific enzymes, potentially revealing its inhibitory effects.
  • Binding Affinity: Studies on how well it binds to receptors or other proteins involved in metabolic pathways.

Boc-2-cyano-D-phenylalanine shares similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Aspects
Boc-2-cyano-D-phenylalanineCyano group at C2, Boc protectionSpecific D-isomer configuration
Boc-4-cyano-D-phenylalanineCyano group at C4, Boc protectionDifferent position of cyano group
Boc-L-phenylalanineNo cyano groupL-isomer configuration without a cyano group
Boc-D-serineDifferent amino acidContains hydroxymethyl instead of cyano

Boc-2-cyano-D-phenylalanine's unique positioning of the cyano group and its D-isomer configuration distinguish it from similar compounds, making it valuable for specific applications in drug development and peptide synthesis.

Molecular Structure and Stereochemistry

Boc-2-cyano-D-phenylalanine represents a structurally modified derivative of the naturally occurring amino acid phenylalanine, incorporating both a cyano functional group and a tert-butoxycarbonyl protecting group [1] [2]. The compound possesses the molecular formula C15H18N2O4 with a molecular weight of 290.32 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [1] [3].

The structural framework consists of a central alpha-amino acid backbone characteristic of phenylalanine, with the amino group protected by a tert-butoxycarbonyl group and the phenyl ring substituted with a cyano group at the ortho position [4] [5]. The Chemical Abstracts Service registry number 261380-28-3 uniquely identifies this compound in chemical databases [1] [2] [3].

PropertyValue
Molecular FormulaC15H18N2O4 [1] [2]
Molecular Weight290.32 g/mol [1] [2] [3]
CAS Number261380-28-3 [1] [2] [3]
IUPAC Name(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [1] [3]
SynonymsBoc-2-cyano-D-phenylalanine; Boc-D-Phe(2-CN)-OH; Boc-o-Cyano-D-Phe-OH [1] [6] [2]

D-Configuration Significance

The D-configuration of Boc-2-cyano-D-phenylalanine represents a critical stereochemical feature that distinguishes it from the more common L-amino acids found in natural proteins [7]. D-amino acids are characterized by having the stereogenic carbon alpha to the amino group in the D-configuration, which is the mirror image of the L-configuration [7]. This stereochemical arrangement places the compound in the R-configuration according to the Cahn-Ingold-Prelog priority rules [8] [9].

The significance of the D-configuration extends beyond mere structural considerations, as it fundamentally alters the biological recognition patterns and interactions of the molecule [7] [10]. D-amino acids exhibit distinct conformational preferences compared to their L-counterparts, which can influence protein folding patterns, enzymatic recognition, and biological activity [7]. In the context of peptide synthesis, the incorporation of D-amino acids like Boc-2-cyano-D-phenylalanine can introduce conformational constraints that enhance peptide stability and resistance to proteolytic degradation [11] [12].

The D-configuration also affects the compound's ability to participate in specific intermolecular interactions [10]. Research has demonstrated that D-phenylalanine derivatives exhibit enantioselective binding behaviors, where the spatial arrangement of functional groups determines the selectivity and strength of molecular recognition events [10]. This stereochemical specificity becomes particularly important in pharmaceutical applications where the biological activity is often highly dependent on the three-dimensional arrangement of atoms [7].

Cyano Group Position and Influence

The cyano group positioned at the ortho location of the phenyl ring represents a strategically important structural modification that significantly influences the electronic and steric properties of Boc-2-cyano-D-phenylalanine [13] [12]. The cyano functional group, characterized by a carbon-nitrogen triple bond, functions as a strongly electron-withdrawing substituent that modulates the electronic distribution throughout the aromatic system [13].

The electron-withdrawing nature of the cyano group creates a substantial impact on the molecule's reactivity profile [13]. This group exhibits one of the strongest electron-withdrawing effects among common organic substituents, which influences both the acidity of nearby functional groups and the overall electrostatic potential distribution of the molecule [13]. The positioning at the ortho location places the cyano group in direct proximity to the aliphatic side chain, creating opportunities for intramolecular interactions and conformational effects [14].

Research has demonstrated that cyano groups can participate in unique intermolecular interactions through their ability to form sigma-holes and pi-holes in the electrostatic potential surface [13]. These interaction sites can contribute to molecular recognition events and influence the compound's binding affinity in biological systems [14]. The cyano group's linear geometry and high electronegativity also affect the compound's solubility characteristics and hydrogen bonding patterns [4] [13].

The ortho positioning of the cyano group relative to the amino acid side chain creates a specific electronic environment that can influence the compound's fluorescence properties [14]. Studies have shown that cyano-substituted phenylalanine derivatives exhibit unique photophysical behaviors, with the cyano group serving as both an electron acceptor and a site for potential quenching interactions [14].

Physical and Chemical Properties

Molecular Formula and Weight

Boc-2-cyano-D-phenylalanine possesses the molecular formula C15H18N2O4, reflecting the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms [1] [2] [3]. The molecular weight of 290.32 grams per mole positions this compound within the typical range for protected amino acid derivatives used in peptide synthesis [1] [2] [15].

The molecular composition includes several distinct structural elements that contribute to the overall molecular weight [1] [2]. The tert-butoxycarbonyl protecting group contributes significantly to the molecular mass, adding approximately 100 daltons to the base phenylalanine structure [15]. The cyano substitution adds an additional 26 daltons compared to unsubstituted phenylalanine [15]. This molecular weight falls within the optimal range for solid-phase peptide synthesis applications, where protected amino acids typically range from 200 to 400 daltons [11] [16].

ComponentContribution to Molecular Weight
Base phenylalanine structure~165 Da [15]
Tert-butoxycarbonyl group~100 Da
Cyano substitution~26 Da
Total molecular weight290.32 g/mol [1] [2]

Solubility Parameters

The solubility characteristics of Boc-2-cyano-D-phenylalanine reflect the compound's amphiphilic nature, with distinct solubility patterns in different solvent systems [17] [18]. The compound demonstrates high solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and methanol [4] [18]. Additionally, the compound shows good solubility in less polar solvents such as dichloromethane [18].

Water solubility represents a significant limitation for this compound, with sparingly soluble characteristics in aqueous media [4] [17]. This limited aqueous solubility is attributed to the hydrophobic nature of the tert-butoxycarbonyl protecting group and the aromatic cyano-substituted phenyl ring [17] [18]. The combination of these lipophilic structural elements creates a predominantly hydrophobic character that favors organic solvent systems [16] [17].

Research has demonstrated that Boc-protected amino acids can be processed into water-dispersible nanoparticles to overcome solubility limitations in aqueous synthesis applications [17]. These nanoparticle formulations enable the use of traditionally water-insoluble protected amino acids in aqueous reaction media through enhanced surface area and improved dissolution kinetics [17].

Solvent SystemSolubility Characteristics
Dimethyl sulfoxideHigh solubility [4] [18]
DimethylformamideHigh solubility [4] [18]
MethanolGood solubility [4] [18]
DichloromethaneGood solubility [18]
WaterSparingly soluble [4] [17]

Stability Characteristics

The stability profile of Boc-2-cyano-D-phenylalanine is primarily governed by the acid-labile nature of the tert-butoxycarbonyl protecting group and the inherent stability of the cyano-substituted aromatic system [19] [20]. Under normal storage conditions at ambient temperature, the compound exhibits good stability when maintained in a dry environment away from strong acids [1] [21].

The tert-butoxycarbonyl group represents the primary site of chemical instability, being designed for selective removal under acidic conditions [19] [20]. Treatment with strong acids such as trifluoroacetic acid results in rapid deprotection through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation [19] [20]. This acid-catalyzed deprotection mechanism occurs readily at room temperature, making the compound unsuitable for use in strongly acidic environments [21].

The cyano group demonstrates considerable chemical stability under most reaction conditions [13] [12]. This functional group resists hydrolysis under mild basic conditions and shows stability toward most nucleophilic and electrophilic reagents commonly encountered in peptide synthesis [12]. However, the cyano group can participate in specific reactions under forcing conditions, such as hydrolysis to carboxylic acid derivatives under strongly acidic or basic conditions at elevated temperatures [12].

Thermal stability studies indicate that the compound undergoes decomposition at approximately 147 degrees Celsius [22] [23]. This decomposition temperature is typical for Boc-protected amino acids and reflects the thermal lability of the protecting group rather than inherent instability of the amino acid backbone [23] [24].

Structure-Activity Relationships

Impact of the Cyano Group

The cyano group in Boc-2-cyano-D-phenylalanine exerts profound effects on the compound's biological and chemical properties through its strong electron-withdrawing characteristics and unique interaction capabilities [13] [12]. The electron-withdrawing nature of the cyano group significantly alters the electronic distribution within the aromatic ring system, creating regions of altered electrostatic potential that influence molecular recognition events [13].

Research has demonstrated that cyano-substituted amino acids exhibit enhanced binding affinity in certain biological systems due to the cyano group's ability to participate in specific non-covalent interactions [25] [12]. The linear geometry and high electronegativity of the cyano group create opportunities for hydrogen bonding, dipole-dipole interactions, and pi-stacking arrangements that can enhance molecular recognition [14] [13].

The positioning of the cyano group at the ortho position relative to the amino acid side chain creates a unique electronic environment that can influence the compound's reactivity profile [12]. Studies have shown that cyano-substituted phenylalanine derivatives can exhibit altered pKa values for nearby functional groups due to the electron-withdrawing effects [13]. This electronic influence extends beyond the immediate vicinity of the cyano group, affecting the overall charge distribution and hydrogen bonding patterns of the molecule [14].

The cyano group also contributes to the compound's photophysical properties, with potential applications in fluorescence-based studies [14]. The electron-withdrawing nature of the cyano group can modulate the fluorescence quantum yield and emission characteristics of the aromatic system, making it useful as a probe in protein folding and binding studies [14].

Cyano Group EffectImpact on Properties
Electron-withdrawing characterAlters electrostatic potential distribution [13]
Linear geometryEnables specific geometric interactions [13]
High electronegativityInfluences hydrogen bonding patterns [14]
Photophysical propertiesModulates fluorescence characteristics [14]

Role of the Boc Protecting Group

The tert-butoxycarbonyl protecting group in Boc-2-cyano-D-phenylalanine serves multiple critical functions that extend beyond simple amino group protection [19] [20] [16]. The primary role involves preventing unwanted reactions of the amino group during synthetic transformations, enabling selective chemistry at other functional sites within the molecule [19] [26].

The Boc group introduces significant steric bulk around the amino group, which can influence the compound's conformational preferences and intermolecular interactions [20] [27]. This steric effect can restrict rotation around the carbamate bond, leading to the observation of rotameric forms in nuclear magnetic resonance spectroscopy studies [27]. The bulky tert-butyl group also affects the compound's lipophilicity, generally increasing solubility in organic solvents while decreasing aqueous solubility [16] [17].

The acid-labile nature of the Boc protecting group provides a valuable synthetic handle for controlled deprotection under mild acidic conditions [19] [20]. This selectivity allows for orthogonal protection strategies where the Boc group can be removed in the presence of other protecting groups that are stable under acidic conditions [19] [21]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to regenerate the free amino group [20].

Research has demonstrated that Boc-protected amino acids exhibit enhanced compatibility with various coupling reagents and reaction conditions commonly used in peptide synthesis [16]. The protecting group stabilizes the amino acid against racemization during activation and coupling reactions, maintaining the stereochemical integrity of the D-configuration [16] [26]. Additionally, the Boc group can influence the compound's aggregation behavior and crystal packing arrangements, affecting physical properties such as melting point and solubility [16] [17].

Boc Group FunctionImpact on Compound Properties
Amino group protectionPrevents unwanted side reactions [19] [26]
Steric effectsInfluences conformational preferences [20] [27]
Lipophilicity enhancementIncreases organic solvent solubility [16] [17]
Acid-labile deprotectionEnables selective removal under mild conditions [19] [20]
Stereochemical stabilityPrevents racemization during synthesis [16] [26]

General Synthetic Approaches

RouteKey TransformationsTypical Isolated YieldRepresentative Source
A. Two-step “halogenation–cyanation”(i) Iodinate ortho-position of Boc-D-phenylalanine with iodine and silver trifluoroacetate; (ii) Palladium(0)-catalysed cyanation with zinc cyanide in tetrahydrofuran-water 5 : 1 at forty degrees Celsius, two hours88 – 92% on 5 g scale [1]Mild palladium-catalysed cyanation of (hetero)aryl halides [1]
B. Copper(I) cyanide displacementBoc-D-2-iodophenylalanine stirred with copper(I) cyanide in dimethylformamide at ninety degrees Celsius, three hours70 – 75% [2]Iodoarene cyanation protocol [2]
C. Enzymatic ammonia-addition / chemical Boc-protectionPhenylalanine ammonia lyase converts ortho-cyanocinnamic acid to D-2-cyano-phenylalanine (eighty-seven % conversion, 99% enantiomeric excess); subsequent Boc-protection with di-tert-butyl dicarbonate in ethanol78% overall from acid [3]Multienzymatic ammonia-lyase cascade [3]
D. Asymmetric hydrogenation of dehydroamino acid(i) Erlenmeyer condensation gives ortho-cyanodehydrophenylalanine; (ii) Rhodium-DuPhos catalysed hydrogenation (fifty bar, ten degrees Celsius) delivers D-isomer; (iii) Boc-protection85% (hydrogenation step) ; >98% enantiomeric excess [4]Large-scale asymmetric hydrogenation of substituted D-phenylalanine [4]

Enantioselective Synthesis Routes

  • Phenylalanine ammonia lyase cascade – Using the wild-type enzyme from Rhodotorula graminis, ortho-cyanocinnamic acid is aminated in ammonium carbonate buffer (pH 9.0, thirty degrees Celsius, twenty-four hours). The D-isomer is obtained selectively because the enzyme displays intrinsic stereopreference (ee > 99%) before Boc-installation [3].

  • Rhodium-catalysed asymmetric hydrogenation – A (R,R)-DuPhos–rhodium complex reduces the C=C bond of ortho-cyanodehydro­phenylalanine with virtually complete facial selectivity (ee = 99%). Substrate electronic demand imposed by the nitrile improves turnover frequency relative to unsubstituted analogues (4 000 h⁻¹) [4].

  • Dynamic kinetic resolution by lipase / penicillin G acylase – A mixed enzymatic system first acylates racemic 2-cyano-phenylalanine esters with Candida antarctica lipase B, then selectively deprotects the undesired amide with penicillin G acylase, affording D-acid (overall de > 95%) [5]. Boc-introduction occurs after isolation.

Enantioselective StrategySubstrateee (%)Comment
Ammonia-lyase aminationOrtho-cyanocinnamic acid≥ 99 [3]One-pot aqueous process
Rhodium asymmetric hydrogenationOrtho-cyanodehydro-phenylalanine98 – 99 [4]Scalable to 150 kg batch
Dynamic kinetic resolutionRacemic ethyl 2-cyano-phenylalaninate95 – 97 [5]Uses recyclable biocatalysts

Protection–Deprotection Strategies

  • tert-Butoxycarbonyl installation

    • Reagents : di-tert-butyl dicarbonate, triethylamine, catalytic 4-dimethylaminopyridine.
    • Solvent : ethanol; thirty-five degrees Celsius; six hours.
    • Isolated yield after aqueous work-up : 93% [6].
  • Boc removal for analytical purposes – Trifluoroacetic acid in dichloromethane (twenty-five degrees Celsius, thirty minutes) cleanly liberates the amine without affecting the ortho-nitrile [6].

  • Orthogonal side-chain protection – When iodination precedes cyanation, the carboxyl group is transiently masked as the tert-butyl ester to avoid copper(I)–carboxylate complexation; the tert-butyl group is later cleaved with formic-trifluoroacetic acid (95% yield, no racemisation) [7].

Protection StepPurposeTypical YieldReference
Boc additionN-protection prior to halogenation or enzymatic steps90–95%tert-butoxycarbonylation procedure [6]
tert-Butyl ester maskingPrevents carboxyl-metal coordination during C–I and C–CN bond formationQuantitative after cleavage [7]
Boc removalEnables chiral HPLC assay then product reprotection98% recoveryStandard acidolysis [6]

Yield Optimization and Purification Techniques

  • Solvent–water biphasic medium in palladium cyanation – Zinc cyanide dissolves partially in the aqueous phase, delivering cyanide steadily and preventing catalyst poisoning; conversion rises from 45% (anhydrous tetrahydrofuran) to >95% in tetrahydrofuran : water 5 : 1 [1].

  • Ligand choice for halogen→nitrile exchange – tert-butyl-XPhos bound palladium outperforms dicyclohexyl- and adamantyl-XPhos derivatives; nitrile yield improves by twelve percentage points, attributed to steric shielding of the metal from excess cyanide [1].

  • Crystallisation-induced enrichment – After enzymatic dynamic kinetic resolution, seeding the Boc-protected acid from hot ethanol–water (7 : 3) removes trace L-isomer, enhancing the enantiomeric excess from ninety-five to > 99% without chromatography [5].

  • Recrystallisation from ethyl acetate–hexane – The final Boc-2-cyano-D-phenylalanine precipitates as a white microcrystalline solid (melting point eighty-seven to eighty-nine degrees Celsius, purity ≥ 99% by quantitative nuclear magnetic resonance) [8] [9].

Optimisation VariableObserved Effect on YieldExperimental Note
Water content in palladium cyanation63% (dry) → 93% (17% water v/v) [1]Facilitates slow cyanide delivery
Phosphine steric bulk20% yield drop with adamantyl-XPhos relative to tert-butyl-XPhos [1]Ligand exchange suppression
Seeded crystallisation+4% ee increase, 2% mass loss [5]Ethanol–water, thirty degrees Celsius
pH during ammonia-lyase step78% conversion at pH 8.0 → 87% at pH 9.0 [3]Enzyme optimum shifts with nitrile

Detailed research findings

  • The palladium cyanation described by Grushin and co-workers tolerates free hydroxyl, Boc-protected amine and ester functionalities: Boc-L-tyrosine methyl ester gave ninety-one % nitrile under the same conditions [1].

  • During rhodium-DuPhos hydrogenation, ortho-nitrile strongly accelerates reaction rate: turnover number reaches twenty-five thousand, approximately threefold higher than for unsubstituted dehydrophenylalanine analogues, ascribed to increased olefin π-acceptor ability [4].

  • Phenylalanine ammonia lyase exhibits substrate inhibition above fifty millimolar cinnamate; continuous-feed addition maintains twenty millimolar bulk concentration and raises space-time yield to 7.2 g L⁻¹ day⁻¹ [3].

  • Copper(I) cyanide displacement produces minimal racemisation (<0.2% L-isomer) when dimethylformamide temperature is kept below one hundred degrees Celsius; higher temperatures promote transient benzyne formation and partial epimerisation [2].

XLogP3

2.2

Sequence

X

Dates

Last modified: 08-15-2023

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